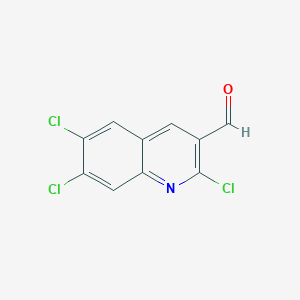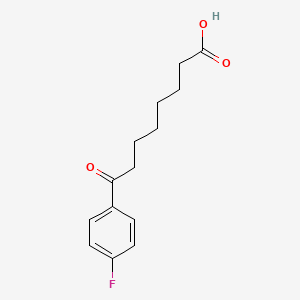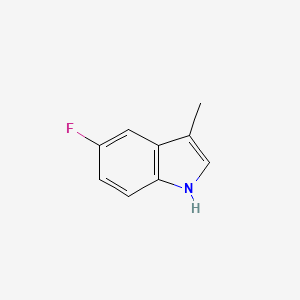![molecular formula C7H4F3N3 B1322353 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine CAS No. 425615-36-7](/img/structure/B1322353.png)
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine
Descripción general
Descripción
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a class of compounds that includes 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine, has been studied extensively. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis
The InChI code for 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is 1S/C7H4F3N3/c8-7(9,10)5-1-3-13-4-2-11-6(13)12-5/h1-4H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Field
In pharmaceuticals, derivatives of imidazo[1,2-c]pyrimidine are explored for their therapeutic potential, including as anti-cancer agents .
Optoelectronic Devices
The luminescent properties of these compounds make them suitable for use in optoelectronic devices, which are crucial in modern technology .
Sensors
Due to their reactive nature, these compounds can be incorporated into sensor technology for detecting various biological and chemical substances .
Anti-Cancer Drugs
Research has shown that certain derivatives can be used in the development of anti-cancer drugs, contributing to the fight against cancer .
Confocal Microscopy and Imaging
Their luminescent properties also make them valuable as emitters in confocal microscopy and imaging, aiding in scientific research and medical diagnostics .
Tuberculosis Treatment
Some imidazo[1,2-a]pyridine analogues have shown promise in reducing bacterial load in tuberculosis treatment, which could be an avenue for future research involving 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine derivatives .
Mecanismo De Acción
Target of Action
The primary targets of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine are kinetoplastid parasites, including Trypanosoma cruzi and T. brucei brucei . These parasites are responsible for neglected tropical diseases, which are significant public health concerns in Africa and South America .
Mode of Action
7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine interacts with its targets by inhibiting key enzymes and proteins. For instance, it has been used as a scaffold to develop covalent inhibitors, such as KRAS G12C inhibitors . These inhibitors bind covalently to their targets, leading to the inhibition of their function .
Biochemical Pathways
It’s known that the compound has a mode of action viaT. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions . These enzymes are involved in essential biochemical pathways in the parasites, and their inhibition disrupts the normal functioning of the parasites .
Pharmacokinetics
Similar compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is the inhibition of the growth and proliferation of the targeted parasites. For instance, in an acute mouse model of T. cruzi infection, the compound was effective in reducing the infection .
Action Environment
The action, efficacy, and stability of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other biochemical substances.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety statements associated with it are H302, H315, H319, and H335, which advise avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .
Propiedades
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQOWXUEINFDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625327 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425615-36-7 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)
![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)







